In Vitro JAK1 Selectivity: A 28-Fold Window Over JAK2 and Superior Selectivity vs. Pan-JAK Inhibitors
Abrocitinib exhibits a quantified selectivity window for JAK1 over other JAK family members. Its IC50 for JAK1 is 29.2 nM, compared to 803 nM for JAK2, >10,000 nM for JAK3, and 1250 nM for TYK2 [1]. This results in a 28-fold selectivity for JAK1 over JAK2, a 340-fold selectivity over JAK3, and a 43-fold selectivity over TYK2 [1]. In contrast, the JAK1/2 inhibitor baricitinib shows near-equipotent inhibition of JAK1 (5.9 nM) and JAK2 (5.7 nM), demonstrating a fundamentally different selectivity signature [2].
| Evidence Dimension | JAK1 Selectivity vs. JAK2 (Fold Difference) |
|---|---|
| Target Compound Data | 28-fold selective for JAK1 over JAK2 |
| Comparator Or Baseline | Baricitinib: 1.0-fold (equipotent for JAK1 and JAK2); Upadacitinib: 2.8-fold selective for JAK1 over JAK2 |
| Quantified Difference | Abrocitinib is 28x more selective for JAK1 over JAK2 compared to baricitinib's equipotent inhibition; and 10x more JAK1-selective than upadacitinib. |
| Conditions | Biochemical kinase inhibition assay (IC50 determination) |
Why This Matters
This quantified selectivity window is a primary differentiator for researchers studying JAK1-specific pathways or seeking to minimize JAK2-dependent effects such as hematological changes.
- [1] Review Explores Abrocitinib's Off-Label Uses. Dermatology Times. October 2, 2024. View Source
- [2] JAK Inhibitors in Dermatology: A Comprehensive Review. PMC Table 1. View Source
